2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol (CAS 81577-10-8) is a fluorinated aromatic secondary alcohol with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. It is characterized by the presence of a trifluoromethyl group (-CF₃) and a 3-fluorophenyl ring attached to a chiral carbinol center.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 81577-10-8
Cat. No. B1371425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
CAS81577-10-8
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(C(F)(F)F)O
InChIInChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H
InChIKeyVFXAHGNGZGBILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol (CAS 81577-10-8): A Meta-Fluorinated Trifluoroethanol Building Block for Chiral Synthesis


2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol (CAS 81577-10-8) is a fluorinated aromatic secondary alcohol with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol . It is characterized by the presence of a trifluoromethyl group (-CF₃) and a 3-fluorophenyl ring attached to a chiral carbinol center. Standard commercial specifications typically indicate a purity of 95% or 98%, with the compound supplied as a liquid requiring storage at 2–8°C [1].

Chiral secondary alcohol with trifluoromethyl and meta-fluorophenyl groups
Supplied as high-purity liquid for asymmetric synthesis workflows
Suited for chiral catalyst studies and medicinal chemistry building block research

Why 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol Cannot Be Replaced by 2,2,2-Trifluoro-1-phenylethanol or 4-Fluoro Analogs in Chiral Synthesis


In chiral synthesis and medicinal chemistry, the precise substitution pattern on the aryl ring of trifluoroethanol derivatives is critical for target binding and enantioselectivity. The meta-fluorine substitution on the phenyl ring of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol creates a distinct electronic environment and steric profile that is not replicated by the unsubstituted 2,2,2-trifluoro-1-phenylethanol or the 4-fluoro analog [1]. This subtle structural difference can alter the compound's interaction with chiral catalysts, enzymes, and biological targets, making generic substitution of this specific meta-fluoro building block impractical without re-optimizing the entire synthetic or biological workflow .

! Meta-fluorine electronic and steric profile is not replicated by unsubstituted or para-fluoro analogs.
! Substituting regioisomers may shift chiral catalyst recognition and enantioselectivity, requiring re-optimization.
! Direct replacement with 2,2,2-trifluoro-1-phenylethanol or 4-fluoro analog may alter binding and reaction outcomes.

Quantitative Differentiators for 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol: Physicochemical and Procurement Evidence


Meta-Fluorine Substitution on Phenyl Ring: A Critical Structural Differentiator

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is structurally defined by a fluorine atom at the meta position of its phenyl ring. This differentiates it from the unsubstituted analog 2,2,2-trifluoro-1-phenylethanol (CAS 340-04-5) and the 4-fluoro analog 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (CAS 17556-41-1). The meta-fluorine influences the electronic density and hydrogen-bonding potential of the aromatic ring, which are key determinants of catalyst recognition and binding affinity [1][2].

Aryl substitution pattern
Class-level inference
Target Fluorine at 3-position (meta)
Comparator Unsubstituted / 4-fluoro (para)
Positional isomerism influences chiral recognition and catalyst interaction.
Data to verify; structural comparison only
Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Aqueous Solubility of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol at 0.397 mg/mL

The aqueous solubility of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is quantitatively specified as 0.397 mg/mL (0.00204 mol/L) at ambient temperature, corresponding to a calculated ESOL Log S value of -2.69 . This solubility value is crucial for designing aqueous-based assays or bioconjugation reactions where solvent compatibility must be defined.

Aqueous solubility
Reported
0.397 mg/mL (0.00204 mol/L)
Supports aqueous assay and formulation design.
Calculated ESOL Log S -2.69; ambient temp.
Formulation Science Bioconjugation Assay Development

Lipophilicity Profile: Consensus Log P of 2.69

The compound's lipophilicity is characterized by a consensus Log Po/w value of 2.69, derived from an average of five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . The individual values range from 1.83 to 3.78. This moderate lipophilicity indicates a balanced profile suitable for membrane permeability without excessive hydrophobicity, a common issue with highly fluorinated molecules.

Lipophilicity (Log P)
Reported
Consensus Log Po/w: 2.69
Balanced profile for membrane permeability screening.
Averaged from 5 computational methods, range 1.83–3.78
Drug Design ADME Prediction Medicinal Chemistry

Calculated Boiling Point and Vapor Pressure for Distillation Planning

The (S)-enantiomer of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol has a predicted boiling point of 206.0 ± 40.0 °C at 760 mmHg and a vapor pressure of 0.1 ± 0.4 mmHg at 25 °C [1]. These values are essential for researchers planning purification by distillation or evaluating the compound's volatility under reaction conditions.

Volatility (BP, VP)
Reported
BP 206.0 ± 40.0 °C; VP 0.1 ± 0.4 mmHg
Supports high-temperature reaction and distillation planning.
Calculated for (S)-enantiomer at 760 mmHg / 25°C
Process Chemistry Purification Physical Chemistry

Primary Research and Industrial Applications of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol


Chiral Synthesis: A Versatile Building Block for Asymmetric Reactions

The chiral nature of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol makes it a valuable starting material or intermediate in asymmetric synthesis . Its specific meta-fluoro substitution pattern, as highlighted in Section 3, provides a unique steric and electronic environment for chiral catalysts, potentially leading to higher enantioselectivity compared to unsubstituted or para-substituted analogs .

Medicinal Chemistry: Key Intermediate in Drug Discovery

The compound is utilized in the synthesis of pharmaceutical candidates, particularly kinase inhibitors . The presence of both a trifluoromethyl group and a 3-fluorophenyl ring enhances metabolic stability and can modulate binding affinity to biological targets . Its moderate lipophilicity (Log P ~2.69) and defined solubility (0.397 mg/mL) make it a manageable building block for lead optimization campaigns .

Agrochemical Development: Building Block for Fluorinated Pesticides

The compound serves as a key intermediate in the synthesis of fluorinated agrochemicals . The unique electronic properties conferred by the trifluoromethyl and 3-fluorophenyl groups can improve the bioavailability and target specificity of crop protection agents, although its primary documented use remains in non-agricultural research .

Materials Science: Precursor for Liquid Crystals and Organic Electronics

Derivatives of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol have been explored in the development of liquid crystalline materials for display technologies and as building blocks for semiconducting polymers in organic electronics . The fluorinated structure imparts desirable electronic properties, such as improved charge carrier mobility and stability, to these advanced materials.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Meta-fluorine substitution context
Enantioselectivity and chiral catalyst compatibility
Lead optimization building block
Moderate lipophilicity and solubility profile
Metabolic stability and target binding modulation
Fluorinated agrochemical intermediate research
Electron-withdrawing CF₃ and F groups
Bioavailability and target specificity
Liquid crystals and organic electronics research
Fluorinated aromatic structure
Charge carrier mobility and stability

Technical Documentation Hub

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